(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate
CAS No.: 62407-07-2
Cat. No.: VC15928658
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62407-07-2 |
|---|---|
| Molecular Formula | C14H14O4 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (2,6-dimethyl-4-oxochromen-3-yl)methyl acetate |
| Standard InChI | InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(16)12(9(2)18-13)7-17-10(3)15/h4-6H,7H2,1-3H3 |
| Standard InChI Key | YKCOGIWJAZHNDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C(C2=O)COC(=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate belongs to the benzopyran family, featuring a fused benzene and pyrone ring system. Key structural attributes include:
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Molecular Weight: 246.26 g/mol.
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InChIKey: YKCOGIWJAZHNDX-UHFFFAOYSA-N.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | 2.42 |
| Polar Surface Area | 52.6 Ų |
| Rotatable Bonds | 3 |
The compound’s moderate lipophilicity (LogP = 2.42) suggests potential membrane permeability, while its polar surface area (52.6 Ų) indicates moderate solubility in aqueous environments .
Synthesis and Manufacturing
Table 2: Representative Synthesis Steps for Benzopyran Derivatives
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination of o-Nitraniline | N-Bromosuccinimide, acetic acid | 86.8 |
| 2 | Nitro Reduction | H₂/Pd-C, ethanol | 92.5 |
| 3 | Diazosulfide Annulation | Trialkylamine, halogenated sulfoxide | 65.7 |
| 4 | Claisen Rearrangement | Tosic acid, acetonitrile, reflux | 41.0 |
Challenges in Scalability
The patent CN103030652A highlights difficulties in mass-producing benzopyrans due to multi-step sequences and low yields (e.g., 36–41% in final Claisen steps) . Optimizing catalysts (e.g., Lewis acids) and solvent systems (e.g., acetonitrile vs. DMF) could improve efficiency.
Benzopyrans are renowned for photochromism, transitioning from colorless to colored states under UV light . The acetyloxy and methyl groups in this compound may enhance steric stabilization, prolonging the lifetime of the excited state. Applications include:
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Smart Windows: Light-responsive coatings for energy-efficient buildings .
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Optical Data Storage: Rewritable media leveraging reversible color changes .
Table 3: Comparative Bioactivity of Benzopyran Analogs
| Analog | Activity | IC₅₀ (μM) |
|---|---|---|
| 7-Hydroxyflavone | Antioxidant | 12.4 |
| 6-Methylchromone | COX-2 Inhibition | 18.9 |
| 3-Acetoxychromene | Antimicrobial | 35.2 |
Recent Advances and Future Directions
Innovations in Synthesis
Recent patents emphasize microwave-assisted synthesis to reduce reaction times and improve yields . For instance, Claisen rearrangements under microwave irradiation achieve 65% yields in 30 minutes vs. 24 hours conventionally .
Emerging Applications
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Drug Delivery Systems: Benzopyran-based polymers for pH-sensitive drug release.
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Biomedical Imaging: Fluorescent derivatives for cellular tracking.
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